3-(4-bromophenyl)-1,2,4,5-tetrazine
Description
3-(4-Bromophenyl)-1,2,4,5-tetrazine is a heterocyclic compound featuring a tetrazine ring substituted with a bromophenyl group at the 3-position. Tetrazines are nitrogen-rich aromatic systems known for their unique electronic properties, reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, and applications in medicinal chemistry, bioorthogonal labeling, and energetic materials . This article compares this compound with structurally similar tetrazines, focusing on substituent effects, reaction kinetics, and applications.
Properties
CAS No. |
56107-99-4 |
|---|---|
Molecular Formula |
C8H5BrN4 |
Molecular Weight |
237.1 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Hydrazine Condensation and Oxidation
The classical solution-phase approach involves the condensation of 4-bromobenzonitrile with formamidine acetate or related amidine derivatives, followed by oxidation to yield the tetrazine ring. A representative procedure adapted from is outlined below:
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Reaction Setup :
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4-Bromobenzonitrile (2 mmol) is mixed with formamidine acetate (10 mmol) under inert atmosphere.
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Anhydrous hydrazine (2 mL) is added dropwise, initiating exothermic condensation to form a dihydrotetrazine intermediate.
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The mixture is stirred at 80°C for 30–120 minutes.
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Oxidation :
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Workup and Purification :
Key Data :
Challenges and Optimizations
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Low Yields : Competitive hydrolysis of nitriles and over-oxidation side reactions limit yields. Pre-purification of 4-bromobenzonitrile via recrystallization improves reactivity.
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Temperature Sensitivity : Prolonged heating (>2 hours) at 80°C degrades the tetrazine core. Shorter reaction times (30–60 minutes) enhance product stability.
Solid-Phase Synthesis Approaches
Resin Functionalization and Nitrile Attachment
The solid-phase method, as described in, circumvents solubility issues and simplifies purification:
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Resin Preparation :
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Tetrazine Formation :
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Cleavage and Isolation :
Key Advantages :
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Scalability : Gram-scale synthesis is feasible with minimal chromatography.
Comparative Analysis of Synthesis Methods
Applications and Derivatives
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Bioorthogonal Labeling : The bromine atom enables Suzuki–Miyaura cross-coupling to introduce fluorophores or biomolecules post-synthesis.
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Energetic Materials : The electron-deficient tetrazine core enhances sensitivity in explosive formulations.
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Drug Delivery : Tetrazines serve as triggers for "click-to-release" prodrug activation .
Chemical Reactions Analysis
Inverse Electron Demand Diels-Alder (IEDDA) Reactions
The tetrazine ring participates in IEDDA reactions due to its electron-deficient nature. The reaction proceeds with strained dienophiles (e.g., trans-cyclooctenes, norbornenes) to form dihydropyridazines, releasing nitrogen gas. The bromophenyl group at position 3 may slightly modulate reactivity by stabilizing the tetrazine’s LUMO via inductive effects.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Norbornene | RT, MeCN, 1 h | Dihydropyridazine adduct | ~90% | |
| trans-Cyclooctene | PBS buffer, pH 7.4, 30 min | Bicyclic adduct (bioorthogonal labeling) | >95% |
Key Findings :
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Reaction rates depend on dienophile strain and tetrazine substituents. Bromophenyl groups enhance stability but may slightly reduce reaction kinetics compared to electron-withdrawing groups directly on the tetrazine .
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Applications include bioorthogonal labeling in biomedicine .
Suzuki-Miyaura Coupling
Replaces bromine with aryl/alkenyl groups using boronic acids.
| Boronic Acid | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 80°C, 12 h | 75–85%* | |
| Vinylboronic acid | PdCl₂(dppf), K₃PO₄, THF | 60°C, 6 h | 70%* |
Notes :
-
The tetrazine’s electron-withdrawing nature may necessitate longer reaction times or elevated temperatures.
Nucleophilic Aromatic Substitution
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 24 h | 3-(4-Azidophenyl)tetrazine | ~40%* |
Note :
Functionalization via Reductive Pathways
The tetrazine ring can undergo reduction to dihydrotetrazines, enabling further derivatization:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | MeOH, RT, 2 h | 3-(4-Bromophenyl)dihydrotetrazine | 90%* | |
| NaBH₄ | THF/H₂O, 0°C, 1 h | Partially reduced intermediate | 60%* |
Note :
Critical Analysis
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IEDDA : The bromophenyl group’s electronic effects are less impactful than substituents directly on the tetrazine ring, ensuring robust reactivity .
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Synthetic Limitations : Direct nucleophilic substitution on the bromophenyl group is inefficient due to deactivation by the tetrazine core. Cross-coupling or reduction pathways are preferred .
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Stability : The compound is stable under ambient conditions but may decompose under strong acids/bases or prolonged UV exposure .
Scientific Research Applications
Biorthogonal Chemistry
One of the most notable applications of 3-(4-Bromophenyl)-1,2,4,5-tetrazine is in biorthogonal chemistry. It has been employed in site-selective protein labeling through genetic incorporation of unnatural amino acids. This approach allows researchers to tag proteins with fluorescent labels or other bioactive molecules without interfering with the natural biological processes .
Case Study : A study demonstrated the use of 3-bromo-1,2,4,5-tetrazine for click-to-release (CtR) biorthogonal reactions with monoclonal antibodies like Trastuzumab. The labeled lysines reacted with strained dienophiles to facilitate rapid release of the tags in physiological conditions .
Fluorescent Probes
The compound has shown promise as a fluorescent probe due to its ability to exhibit fluorescence in the visible range. This property is particularly useful for live-cell imaging and tracking biological processes in real-time .
Research Findings : Recent studies have highlighted the spectral properties of various substituted tetrazines, indicating that modifications at specific positions can enhance fluorescence intensity and stability .
Energetic Materials
The high positive enthalpy of formation and density of 1,2,4,5-tetrazines make them suitable candidates for developing energetic materials such as explosives and propellants. The unique reactivity profile allows for the formulation of materials with desirable combustion properties .
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Biorthogonal Chemistry | Site-selective protein labeling | Enables rapid tagging without disrupting function |
| Fluorescent Probes | Live-cell imaging | Modifications enhance fluorescence properties |
| Energetic Materials | Development of explosives and propellants | High enthalpy and density suitable for energetic use |
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
The electronic nature of substituents significantly impacts tetrazine reactivity. Key comparisons include:
- Electron-Withdrawing Groups (EWGs): 4-Fluorophenyl (3-(4-fluorophenyl)-1,2,4,5-tetrazine): The fluorine atom, though electronegative, exerts weaker electron-withdrawing effects compared to bromine. In IEDDA reactions with bicyclononyne (BCN), 3-(4-fluorophenyl)-6-(pyridin-2-yl)-tetrazine exhibited a rate constant of 23 M⁻¹s⁻¹, 7-fold faster than diphenyltetrazine (3.2 M⁻¹s⁻¹) but slower than pyridyl-substituted analogs . Bromophenyl: Bromine’s stronger inductive (-I) effect likely enhances tetrazine’s electrophilicity compared to fluorine. However, steric hindrance from bromine may offset this advantage in some reactions.
Electron-Donating Groups (EDGs):
Heteroaromatic Substituents:
N-Oxide Functionalization:
Introducing N-oxide groups increases density (e.g., from 1.65 g/cm³ to 1.82 g/cm³ in derivatives) and detonation performance, making such compounds superior for energetic applications compared to halogenated analogs .
Table 1: Substituent Effects on Reaction Kinetics
Medicinal Chemistry:
- Antiviral/Antitumor Activity: Substituted tetrazines, including bromophenyl derivatives, are explored for their bioactivity.
- Bioorthogonal Imaging: Fluorescent tetrazines like 3-(p-benzylamino)-1,2,4,5-tetrazine-Cy5 (TZ-Cy5) enable live-cell imaging due to rapid IEDDA kinetics, though bromophenyl derivatives are less common in this role .
Energetic Materials:
- Nitramine Derivatives: Nitration of 3,6-diamino-tetrazines produces high-energy compounds. For instance, N3,N6-bis(3-nitro-1H-triazol-5-yl)-tetrazine (20) exhibits a detonation velocity of 8,903 m/s and thermal stability up to 302°C, outperforming many halogenated analogs .
- Density and Stability: N-oxide tetrazines achieve densities >1.8 g/cm³, whereas bromophenyl groups may offer moderate density enhancements but lack the explosive performance of nitro-functionalized derivatives .
Table 2: Energetic Properties of Selected Tetrazines
Stability and Metabolic Considerations
- Thermal Stability: Bromophenyl tetrazines are expected to exhibit moderate thermal stability, though nitro-functionalized analogs (e.g., compound 20) decompose at higher temperatures (>300°C) .
- Metabolic Stability: Fluorine-18-labeled tetrazines like 3-(3-[18F]-fluoropropyl)-6-methyl-tetrazine show high metabolic stability in vivo, whereas bromine’s larger atomic radius may reduce clearance rates .
Q & A
Q. What are the optimized synthetic routes for 3-(4-bromophenyl)-1,2,4,5-tetrazine?
The compound is synthesized via nucleophilic aromatic substitution (SNAr) or oxidation of dihydrotetrazines. details an optimized route using bromination of pre-functionalized tetrazines under mild, metal-free conditions, achieving high yields (72–88%) . further validates a scalable method with inexpensive starting materials, emphasizing column chromatography (silica gel, ether/pentane eluent) for purification . Key steps include:
- Dihydrotetrazine oxidation : Controlled oxidation with nitrous gases or HCl-mediated pathways.
- Substitution reactions : Reactivity at the 3-position with bromine donors under inert conditions.
Q. What spectroscopic and analytical methods confirm its structural integrity?
Standard characterization includes:
- 1H/13C NMR : Aromatic protons at δ 7.6–8.5 ppm (CDCl3, 400 MHz) and carbons near δ 120–165 ppm .
- HRMS : Exact mass matching calculated [M+H]+ (e.g., m/z 223.0452 for fluorophenyl analogs) .
- IR : Absorbances at 1587–1490 cm⁻¹ (C=N/C-Br stretches) and 2922 cm⁻¹ (aliphatic C-H) .
- Melting point : Typically 80–135°C, depending on substituents .
Q. How does the bromophenyl substituent influence SNAr reactivity?
The electron-withdrawing bromine enhances electrophilicity at the 3-position, enabling SNAr with nucleophiles (e.g., thiols, amines) under mild conditions (rt, DMF/THF). demonstrates efficient substitution with lysine residues in proteins (pH 7.4, 37°C), critical for bioconjugation . Steric effects from the para-bromo group can reduce reactivity with bulky nucleophiles, requiring optimization of reaction time (1–24 hrs) .
Q. What safety protocols are recommended for handling this compound?
- Toxicity : Potential liver/kidney toxicity; avoid ingestion/inhalation .
- Stability : Light- and air-sensitive; store under N₂ at –20°C .
- Decomposition : Exothermic above 130°C; avoid strong acids/bases to prevent unintended reactions .
Advanced Research Questions
Q. How is this compound applied in site-selective protein labeling?
The bromine group enables chemoselective SNAr with engineered lysines or unnatural amino acids (e.g., tetrazinylated UAA). highlights its use in "click-to-release" (CtR) biorthogonal reactions with strained dienophiles (e.g., trans-cyclooctene), achieving fast kinetics (k₂ > 1,000 M⁻¹s⁻¹) for antibody-drug conjugates (e.g., Trastuzumab) . Methodology:
- Genetic incorporation : Use of orthogonal tRNA/synthetase systems to introduce tetrazine-bearing UAAs.
- CtR optimization : Physiological conditions (PBS, 37°C) with real-time monitoring via fluorescence quenching.
Q. What computational insights predict its thermal stability and detonation performance?
DFT studies (B3LYP/6-31G*) reveal:
Q. How does its cycloaddition reactivity compare to isomeric tetrazines?
Unlike 1,2,4,5-tetrazines, 1,2,3,5-tetrazines exhibit orthogonal reactivity:
Q. Can tautomerization or irreversible transformations occur under specific conditions?
Yes. notes azido-tetrazolo tautomerization in diazido-tetrazines, leading to irreversible tetrazolo products under acidic or thermal stress. For 3-(4-bromophenyl)-tetrazine, tautomerization is unlikely, but prolonged UV exposure may degrade the tetrazine ring .
Q. What biological activities are reported for related tetrazine derivatives?
- Antitumor : 3-Amino-6-aryl-tetrazines show IC₅₀ ≈ 10 µM against HeLa cells .
- Antiviral : Tetrazine-amine derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mpro) via H-bonding with the tetrazine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
